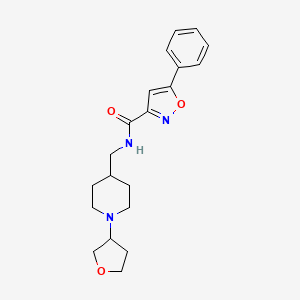![molecular formula C21H17N3O2 B2639165 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 476633-97-3](/img/structure/B2639165.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their synthesis has been a topic of interest .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with o-phenylenediamine and carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via cyclocondensation .Molecular Structure Analysis
The benzimidazole core is planar and it is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized via various methods, including reactions of o-phenylenediamines with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific groups attached to the benzimidazole core .Scientific Research Applications
G Protein-Coupled Receptor-35 (GPR35) Agonists
Studies on derivatives of benzimidazole, including compounds structurally related to N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-methoxybenzamide, have showcased their potential as potent GPR35 agonists. GPR35 is implicated in the treatment of pain, inflammatory and metabolic diseases, suggesting these compounds' relevance in therapeutic applications (Wei et al., 2018).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have been evaluated for their antimicrobial and antifungal properties, offering a promising avenue for treating microbial diseases. The compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2013).
Anticancer and Tyrosinase Inhibitory Activities
Research into benzimidazole derivatives has also uncovered their utility in cancer therapy and as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. Some derivatives have demonstrated considerable anti-cancer activity in vitro and effective inhibitory action against tyrosinase, suggesting their application in cosmetics and as therapeutic agents against various cancers (Mahdavi et al., 2018).
Exploration of Novel Analogs as NF-κB Inhibitors
The design and synthesis of novel 2-benzylbenzimidazole analogs for their inhibitory activity against NF-κB, a protein complex that plays a critical role in inflammation and immune response, have shown significant promise. These compounds offer a foundation for developing new anti-inflammatory drugs (Boggu et al., 2017).
Prokinetic Agents
Cinitapride-related benzimidazole derivatives have been explored for their anti-ulcerative and prokinetic properties. These studies suggest the potential of benzimidazole derivatives in enhancing gastrointestinal motility, offering a path to new treatments for gastrointestinal disorders (Srinivasulu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTIJAZOCYRSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)


![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)


![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2639102.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)